![molecular formula C43H79NO2 B12433518 Dlin-M-C3-dma](/img/structure/B12433518.png)
Dlin-M-C3-dma
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dlin-M-C3-dma, also known as 1,2-dilinoleyloxy-3-dimethylaminopropane, is a synthetic ionizable lipid. It is widely used in the formulation of lipid nanoparticles, particularly for drug and gene delivery systems. This compound is characterized by its ability to form stable complexes with nucleic acids, such as DNA and RNA, making it a crucial component in the development of advanced therapeutic delivery systems .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dlin-M-C3-dma typically begins with linoleyl alcohol as the starting material. The process involves several key steps:
Esterification: Linoleyl alcohol reacts with methanesulfonyl chloride and triethylamine to form the corresponding ester.
Bromination: The ester undergoes bromination using magnesium bromide etherate to yield the brominated intermediate.
Grignard Reaction: The brominated intermediate is subjected to a Grignard reaction, followed by hydrolysis and condensation reactions to produce the final product, this compound.
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Dlin-M-C3-dma undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups within the molecule, altering its properties.
Substitution: Nucleophilic substitution reactions are common, where the dimethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and nucleophilic bases are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield various oxidized lipids, while substitution reactions can produce a range of substituted derivatives .
Scientific Research Applications
DLin-MC3-DMA (DLin-M-C3-DMA), also known as MC3, is an ionizable cationic lipid that has garnered significant attention for its use in lipid nanoparticles (LNPs) for the delivery of therapeutic molecules . DLin-MC3-DMA has an apparent pKa of 6.44 . It is commonly utilized as a drug delivery vehicle in the fabrication of LNPs, which exert therapeutic effects by encapsulating and delivering small interfering RNA (siRNA), messenger RNA (mRNA), DNA, or small molecules into the cytoplasm of cells .
siRNA Delivery
- Gene Silencing: DLin-MC3-DMA-containing LNPs encapsulating siRNA targeting F7, which encodes Factor VII, reduce hepatic and plasma Factor VII levels in mice without increasing serum levels of alanine transaminase (ALT), aspartate aminotransferase (AST), or bile acids, which are markers of liver toxicity .
- Treatment of Amyloidosis: Formulations containing DLin-MC3-DMA have been employed in LNPs encapsulating transthyretin-directed siRNA to treat hereditary transthyretin-mediated amyloidosis-induced polyneuropathy .
- Reduction of Leukemic Burden: DLin-MC3-DMA-based LNPs have been shown to deliver BCR-ABL siRNA, which reduces leukemic burden in a mouse model of chronic myeloid leukemia (CML) .
- High Transfection Efficiency: DLin-MC3-DMA was found to be the most potent lipid, with an effective dose (ED50) of 0.005 mg/kg in a mouse factor 7 (F7) model, approximately 100-fold higher efficiency compared to a benchmark lipid, DLin-DMA .
Plasmid DNA Delivery
- Gene Expression: DLin-KC2-DMA facilitated higher in vivo pDNA transfection than DLin-MC3-DMA, possibly due to its head group pKa and lipid tail structure . LNPs formulated with either DLin-KC2-DMA or DLin-MC3-DMA exhibited significantly higher in vivo protein production in the spleen than in the liver .
*DLin-MC3-DMA is essential for successful LNP design as drug delivery agents .
Case Study
Ermilova et al. (2020) derived parameters for MC3 in combination with the Slipids force field . Since MC3 has an apparent pKa of about 6.44, the protonated state plays an essential role, ensuring efficient encapsulation of nucleic acids at low pH and a high charge at endosomal pH, enabling drug release from the LNP . At physiological pH, the MC3 lipids are neutral, enabling the circulation of largely uncharged LNPs .
Data Tables
Table 1: Lateral diffusion velocity of each component in the liposome
System | Lipid | Diffusion Velocity (10-7 cm2/s-1) |
---|---|---|
DOPE (pure) | DOPE | 1.20 ± 0.42 |
Table 2: Liposome size and membrane thickness
Table data not available in source.
Comparative Studies
Mechanism of Action
Dlin-M-C3-dma exerts its effects through its ionizable nature. At acidic pH, the compound becomes positively charged, allowing it to form stable complexes with negatively charged nucleic acids. This interaction facilitates the encapsulation and delivery of genetic material into target cells. The molecular targets include cellular membranes, where the lipid nanoparticles fuse and release their cargo into the cytoplasm .
Comparison with Similar Compounds
Similar Compounds
ALC-0315: Another ionizable lipid used in mRNA vaccine formulations.
SM-102: A lipid used in the formulation of lipid nanoparticles for gene delivery.
Uniqueness
Dlin-M-C3-dma stands out due to its high efficiency in forming stable complexes with nucleic acids and its ability to deliver genetic material effectively into cells. Its unique structure and ionizable properties make it a preferred choice in the development of advanced therapeutic delivery systems .
Biological Activity
DLin-MC3-DMA, an ionizable cationic lipid, has garnered significant attention in the field of drug delivery, particularly for its role in forming lipid nanoparticles (LNPs) for the delivery of nucleic acids such as siRNA and mRNA. This article explores the biological activity of DLin-MC3-DMA, highlighting its mechanisms of action, comparative efficacy in various formulations, and relevant case studies.
DLin-MC3-DMA is characterized by its chemical structure, which includes a dimethylamino group that contributes to its cationic nature. Its ionization properties are crucial for its function; it has an apparent pKa of approximately 6.44, allowing it to exist in both protonated and deprotonated forms depending on the pH of the environment . This property is essential for encapsulating negatively charged nucleic acids and facilitating their transport across cellular membranes.
Mechanism of Action:
- Lipid Nanoparticle Formation: DLin-MC3-DMA is primarily used in combination with helper lipids (e.g., DSPC and cholesterol) to create LNPs. These nanoparticles encapsulate RNA molecules, protecting them from degradation and enhancing cellular uptake .
- Cellular Uptake: The cationic charge of DLin-MC3-DMA promotes interaction with negatively charged cell membranes, facilitating endocytosis and subsequent release of the RNA cargo into the cytoplasm .
Comparative Efficacy in RNA Delivery
Recent studies have compared DLin-MC3-DMA with other ionizable cationic lipids, such as ALC-0315 and SM-102, focusing on their efficacy in delivering RNA therapeutics.
Lipid Type | Targeted Delivery | Efficacy (Knockdown Rate) | Toxicity Profile |
---|---|---|---|
DLin-MC3-DMA | Hepatocytes | Moderate | Low at therapeutic doses |
ALC-0315 | Hepatocytes | High | Increased at high doses |
SM-102 | Various | High | Not extensively studied |
In a comparative study involving LNPs containing either DLin-MC3-DMA or ALC-0315, it was found that while ALC-0315 achieved significantly higher knockdown rates of target proteins in hepatocytes, it also exhibited increased markers of liver toxicity at higher doses. In contrast, DLin-MC3-DMA demonstrated a favorable safety profile even at elevated doses .
Case Studies and Research Findings
- Gene Silencing Efficacy:
-
In Vivo Studies:
- Research involving animal models indicated that LNPs formulated with DLin-MC3-DMA effectively delivered siRNA to hepatic cells without significant liver toxicity. In contrast, formulations using ALC-0315 showed increased liver enzyme levels indicative of hepatotoxicity after high-dose administration .
- Molecular Dynamics Simulations:
Properties
Molecular Formula |
C43H79NO2 |
---|---|
Molecular Weight |
642.1 g/mol |
IUPAC Name |
heptatriaconta-6,9,28,31-tetraen-19-yl 4-(dimethylamino)butanoate |
InChI |
InChI=1S/C43H79NO2/c1-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-38-42(46-43(45)40-37-41-44(3)4)39-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-2/h13-16,19-22,42H,5-12,17-18,23-41H2,1-4H3 |
InChI Key |
NRLNQCOGCKAESA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC=CCC=CCCCCCCCCC(CCCCCCCCC=CCC=CCCCCC)OC(=O)CCCN(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.